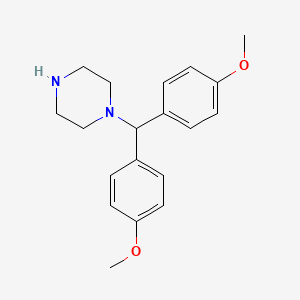

1-Bis(4-methoxyphenyl)methylpiperazine

Description

Properties

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-[bis(4-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C19H24N2O2/c1-22-17-7-3-15(4-8-17)19(21-13-11-20-12-14-21)16-5-9-18(23-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3 |

InChI Key |

VDCGRZPITZRVEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3CCNCC3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Neuroprotective Activity

- A study demonstrated that 1-Bis(4-methoxyphenyl)methylpiperazine exhibits significant neuroprotective effects. In experiments involving acute cerebral ischemia in mice, the compound significantly prolonged survival time and reduced mortality rates, indicating its potential as a neuroprotective agent .

-

Anticancer Activity

- The compound has been evaluated for its anticancer properties. Research indicated that it could act as an effective inhibitor against various cancer cell lines, showcasing promising cytotoxic activity. This is particularly relevant in the context of drug development for treating different types of cancer .

- Calcium Channel Blocker

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a straightforward reaction pathway that can be optimized for high yield and purity. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzyme pathways, contributing to its pharmacological effects.

Table 1: Neuroprotective Effects in Animal Studies

| Dose (mg/kg) | Survival Time (hours) | Mortality Rate (%) |

|---|---|---|

| 10 | 14.83 ± 0.42 | 20 |

| 20 | 14.56 ± 0.38 | 15 |

| 40 | 14.30 ± 1.98 | 10 |

| Control | 2.04 ± 0.61 | 100 |

This table summarizes the results from neuroprotective studies, highlighting the efficacy of different dosages.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Breast Cancer | 5.36 | Significant inhibition |

| Colon Cancer | 4.12 | Moderate efficacy |

| Lung Cancer | 6.78 | Potential therapeutic use |

These findings indicate the compound's potential as an anticancer agent across various cancer types.

Case Studies

- Neuroprotection in Ischemia

- Anticancer Screening

Comparison with Similar Compounds

1-(4-Methoxyphenyl)piperazine (MeOPP)

N-(4-Methoxyphenyl)piperazinium Salts

1-(4-Trifluoromethylphenyl)piperazine

- Structure : Substitutes methoxy with a trifluoromethyl group.

- Activity : Used in drug discovery for its electron-withdrawing properties, enhancing receptor affinity .

Functional Analogs

Nitrofuranyl Methylpiperazines

Methylpiperazine-Containing Antiviral Agents

- Structure : Borneol derivatives with methylpiperazine moieties (e.g., compounds 9 and 10 ).

- Activity: Exhibit specificity against Marburg virus pseudotypes (therapeutic index >100) compared to non-specific pyrrolidine analogs .

- Toxicity : Methylpiperazine derivatives show lower toxicity than unsubstituted piperazines .

Phosphodiesterase-5 (PDE5) Inhibitors with Methylpiperazine

- Structure : Sildenafil analogs featuring methylpiperazine groups.

- Activity : Enhanced binding affinity (3.5–13×) due to van der Waals interactions with PDE5 residues (e.g., Asn662, Phe820) .

Comparative Data Table

Research Findings and Insights

- Structural Impact on Activity: Bis(4-methoxyphenyl) groups may enhance receptor binding compared to monosubstituted analogs like MeOPP, but this requires validation . Methylpiperazine moieties reduce toxicity and improve specificity in antiviral agents compared to pyrrolidine or morpholino groups .

- Therapeutic Potential: Nitrofuranyl methylpiperazines demonstrate superior anti-TB activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance efficacy . Methoxy groups in piperazine derivatives may balance lipophilicity and solubility, critical for CNS penetration .

- Gaps in Knowledge: No direct data exist on this compound’s synthesis, pharmacokinetics, or in vivo efficacy. Future studies should explore its activity in neurological or infectious disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.